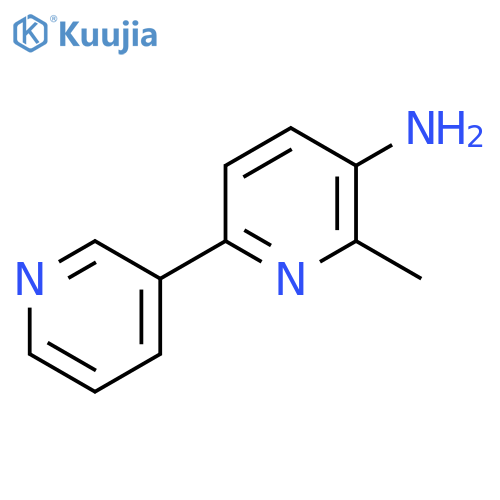Cas no 1214325-29-7 (2-Methyl-6-(pyridin-3-yl)pyridin-3-amine)

1214325-29-7 structure
商品名:2-Methyl-6-(pyridin-3-yl)pyridin-3-amine
CAS番号:1214325-29-7
MF:C11H11N3
メガワット:185.225141763687
CID:4909575
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-6-(pyridin-3-yl)pyridin-3-amine
- 2-methyl-6-pyridin-3-ylpyridin-3-amine
- 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine
-
- インチ: 1S/C11H11N3/c1-8-10(12)4-5-11(14-8)9-3-2-6-13-7-9/h2-7H,12H2,1H3
- InChIKey: JGAPEFVDLCBBRR-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(C=CC=1C1C=NC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000881-250mg |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |
1214325-29-7 | 95% | 250mg |
$989.80 | 2023-09-04 | |
| Alichem | A029000881-500mg |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |
1214325-29-7 | 95% | 500mg |
$1718.70 | 2023-09-04 | |
| Alichem | A029000881-1g |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |
1214325-29-7 | 95% | 1g |
$2895.00 | 2023-09-04 |
2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1214325-29-7 (2-Methyl-6-(pyridin-3-yl)pyridin-3-amine) 関連製品
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 4964-69-6(5-Chloroquinaldine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
